N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.
Formation of the Propanamide Moiety: The propanamide group can be introduced through an amidation reaction using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- N-(4-bromophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- N-(4-methylphenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Uniqueness
N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-10(15(22)18-12-8-6-11(17)7-9-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOWCDDYYPFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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